![molecular formula C22H20O B11830128 Indeno[2,1-b]pyran, 4-butyl-2-phenyl- CAS No. 62239-56-9](/img/structure/B11830128.png)
Indeno[2,1-b]pyran, 4-butyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- typically involves the reaction of indene derivatives with pyran precursors under specific conditions. One common method involves the use of a one-pot protocol where cyanoacetohydrazide, ninhydrin, malononitrile, and various cyclic CH-acids are reacted under reflux conditions in ethanol . This method is advantageous due to the availability of starting materials, high yields, and easy purification.
Industrial Production Methods
Industrial production of Indeno[2,1-b]pyran, 4-butyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The absence of hazardous solvents or catalysts in the synthesis process makes it environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno[2,1-b]pyran oxides, while substitution reactions can introduce various functional groups onto the phenyl or butyl substituents.
Scientific Research Applications
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 4-butyl-2-phenyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Its photochromic properties, for example, are due to the cleavage of the C(sp3)–O bond of the pyran ring upon UV light irradiation, leading to different isomeric forms .
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-b]oxine, 2-phenyl-: Similar in structure but lacks the butyl substituent.
Naphthopyrans: These compounds share the pyran ring but have different fused ring systems and substituents.
Uniqueness
Indeno[2,1-b]pyran, 4-butyl-2-phenyl- is unique due to the presence of both butyl and phenyl substituents, which enhance its chemical reactivity and potential applications. Its photochromic properties and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
62239-56-9 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-butyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C22H20O/c1-2-3-9-18-15-20(16-10-5-4-6-11-16)23-21-14-17-12-7-8-13-19(17)22(18)21/h4-8,10-15H,2-3,9H2,1H3 |
InChI Key |
OFFGPTCVHHGAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



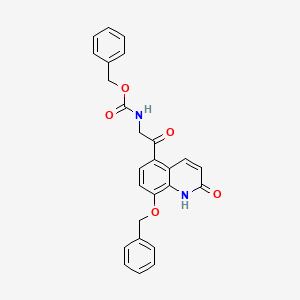
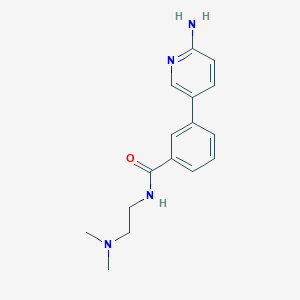
![(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830079.png)

![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
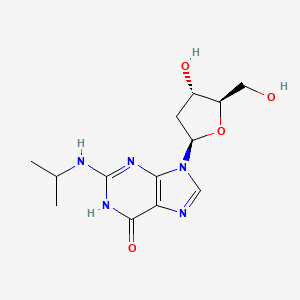
![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
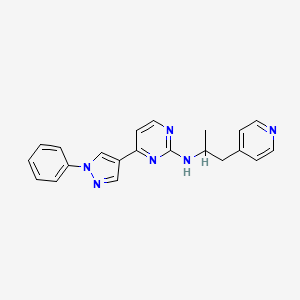
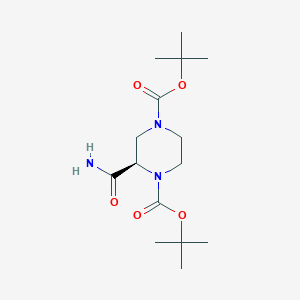
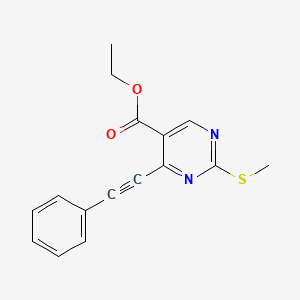
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)
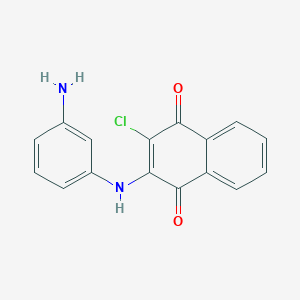
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
